(6-(Dimethylamino)naphthalen-2-yl)boronic acid
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Overview
Description
(6-(Dimethylamino)naphthalen-2-yl)boronic acid is an organic compound with the molecular formula C12H14BNO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a naphthalene ring substituted with a dimethylamino group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Dimethylamino)naphthalen-2-yl)boronic acid typically involves the borylation of a naphthalene derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple an aryl halide with a boronic acid or boronate ester . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow processes and the use of more efficient catalysts can enhance the yield and reduce the production cost. The choice of raw materials and optimization of reaction conditions are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(6-(Dimethylamino)naphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to other boron-containing compounds.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various aryl derivatives .
Scientific Research Applications
(6-(Dimethylamino)naphthalen-2-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-(Dimethylamino)naphthalen-2-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond through the Suzuki-Miyaura coupling. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its aryl group to the palladium complex, followed by reductive elimination to form the final product . The dimethylamino group can also influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid: Similar structure but with a methoxycarbonyl group instead of a dimethylamino group.
6-Methoxy-2-naphthaleneboronic acid: Contains a methoxy group at the 6-position.
Uniqueness
(6-(Dimethylamino)naphthalen-2-yl)boronic acid is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and enhances its utility in various chemical reactions and applications. The compound’s ability to act as a fluorescent probe also sets it apart from other boronic acids .
Properties
Molecular Formula |
C12H14BNO2 |
---|---|
Molecular Weight |
215.06 g/mol |
IUPAC Name |
[6-(dimethylamino)naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C12H14BNO2/c1-14(2)12-6-4-9-7-11(13(15)16)5-3-10(9)8-12/h3-8,15-16H,1-2H3 |
InChI Key |
BVJUDWOUIWCSRJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)N(C)C)(O)O |
Origin of Product |
United States |
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